Cas no 941869-04-1 (N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-ylacetamide)

N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-ylacetamide
- N-[(4-chlorophenyl)methyl]-2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]acetamide
- N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]acetamide
- N-(4-chlorobenzyl)-2-(5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl)acetamide
- AKOS015956335
- 941869-04-1
- F2135-0340
-
- Inchi: 1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)5-15-12(19)7-17-11(8-18)6-16-13(17)20/h1-4,6,18H,5,7-8H2,(H,15,19)(H,16,20)
- InChI Key: GTIKUJLEKUDEDS-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N([H])C(C([H])([H])N1C(N([H])C([H])=C1C([H])([H])O[H])=S)=O
Computed Properties
- Exact Mass: 311.0495256g/mol
- Monoisotopic Mass: 311.0495256g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 408
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.7Ų
- XLogP3: 0.5
N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2135-0340-20μmol |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]acetamide |
941869-04-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2135-0340-15mg |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]acetamide |
941869-04-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2135-0340-4mg |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]acetamide |
941869-04-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2135-0340-10μmol |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]acetamide |
941869-04-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2135-0340-25mg |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]acetamide |
941869-04-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2135-0340-20mg |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]acetamide |
941869-04-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2135-0340-40mg |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]acetamide |
941869-04-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2135-0340-50mg |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]acetamide |
941869-04-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2135-0340-3mg |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]acetamide |
941869-04-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2135-0340-5mg |
N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-yl]acetamide |
941869-04-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-ylacetamide Related Literature
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
Additional information on N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-ylacetamide
Introduction to N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-ylacetamide (CAS No. 941869-04-1)
N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-ylacetamide is a compound of significant interest in the field of pharmaceutical chemistry, particularly in the development of novel bioactive molecules. This compound, identified by its CAS number 941869-04-1, has garnered attention due to its structural complexity and potential therapeutic applications. The presence of multiple functional groups, including a chlorophenyl moiety, a hydroxymethyl group, a sulfanyl group, and an imidazole ring, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The imidazole core is a well-known pharmacophore in medicinal chemistry, often found in various bioactive compounds such as antifungals, antivirals, and anticancer agents. The specific arrangement of the substituents on the imidazole ring in N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-ylacetamide contributes to its unique chemical and biological properties. The 4-chlorophenyl group introduces lipophilicity and potential interactions with biological targets, while the 5-(hydroxymethyl) and 2-sulfanyl groups enhance solubility and binding affinity. These features make the compound a promising candidate for further investigation in drug discovery.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting various disease pathways. N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-ylacetamide has been explored in several preclinical studies for its potential role in modulating enzyme activity and receptor binding. For instance, studies have suggested that this compound may interact with enzymes involved in inflammation and oxidative stress, which are key factors in conditions such as arthritis and neurodegenerative diseases. The structural features of the compound allow it to mimic natural substrates or inhibitors, thereby disrupting pathological signaling pathways.
The synthesis of N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-ylacetamide involves multi-step organic reactions, requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the imidazole ring efficiently. Additionally, protecting group strategies are often utilized to prevent unwanted side reactions during the synthesis process. The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its structural integrity.
The pharmacological evaluation of N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-ylacetamide has revealed several interesting properties. In vitro assays have demonstrated its ability to inhibit specific enzymes with high selectivity, making it a potential lead compound for drug development. Furthermore, cell-based assays have shown that this compound can modulate cellular processes relevant to disease progression. These findings have prompted further investigation into its mechanism of action and potential therapeutic applications.
The compound's solubility profile is another critical factor in its pharmaceutical relevance. N-(4-chlorophenyl)methyl-2-5-(hydroxymethyl)-2-sulfanyl-1H-imidazol-1-ylacetamide exhibits moderate solubility in both water and organic solvents, which is advantageous for formulating it into various dosage forms. This property allows for flexibility in drug delivery systems, enabling researchers to develop formulations that optimize bioavailability and patient compliance. Additionally, the compound's stability under different storage conditions is an important consideration for its commercialization.
The safety profile of N-(4-chlorophenyl)methyl-2-5(hydroxymethyl)-sul
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